![molecular formula C15H11BrN2O4S2 B4140866 N-(2-bromophenyl)-4-(2-thienyl)-1,3-thiazol-2-amine oxalate](/img/structure/B4140866.png)
N-(2-bromophenyl)-4-(2-thienyl)-1,3-thiazol-2-amine oxalate
Description
“N-(2-bromophenyl)-4-(2-thienyl)-1,3-thiazol-2-amine oxalate” is a complex organic compound. It contains a bromophenyl group, a thienyl group, and a thiazol-2-amine group. The oxalate indicates it may be a salt of oxalic acid .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of these groups around the central thiazol-2-amine group. The bromophenyl and thienyl groups are likely to be attached to different carbon atoms of the thiazol ring .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the presence of the bromine atom, the thienyl group, and the thiazol-2-amine group. Each of these groups has distinct chemical properties that could affect how the compound behaves in different chemical reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the bromine atom could increase its molecular weight and potentially its boiling point .properties
IUPAC Name |
N-(2-bromophenyl)-4-thiophen-2-yl-1,3-thiazol-2-amine;oxalic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9BrN2S2.C2H2O4/c14-9-4-1-2-5-10(9)15-13-16-11(8-18-13)12-6-3-7-17-12;3-1(4)2(5)6/h1-8H,(H,15,16);(H,3,4)(H,5,6) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GYOSROIBXDREHC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NC2=NC(=CS2)C3=CC=CS3)Br.C(=O)(C(=O)O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11BrN2O4S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-bromophenyl)-4-thiophen-2-yl-1,3-thiazol-2-amine;oxalic acid |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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